Dynasore hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

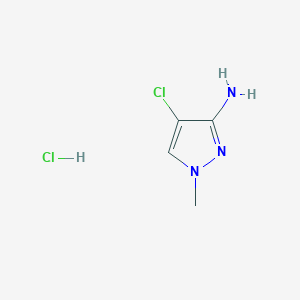

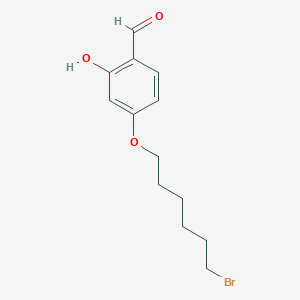

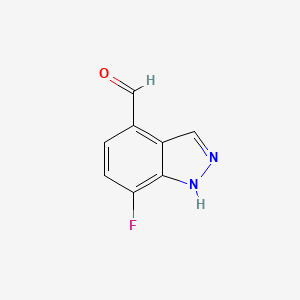

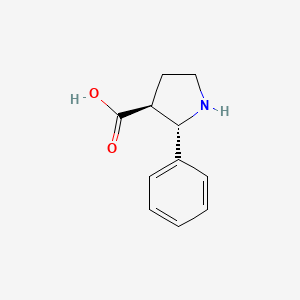

Dynasore hydrate is a small molecule GTPase inhibitor that targets dynamin-1, dynamin-2, and Drp1 (mitochondrial). It is known for its ability to block dynamin-dependent endocytosis and the scission of endocytic vesicles. This compound has a molecular formula of C18H14N2O4 · xH2O and a molecular weight of 322.31 (anhydrous basis) .

Wirkmechanismus

Target of Action

Dynasore hydrate primarily targets dynamin , a GTPase protein . Dynamin plays an essential role in membrane fission during clathrin-mediated endocytosis in eukaryotic cells . It is involved in the formation and detachment of clathrin-coated pits from the membrane during endocytosis .

Mode of Action

This compound acts as a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . This inhibition prevents endocytosis, blocking the formation of clathrin-coated vesicles . This compound also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .

Biochemical Pathways

This compound affects the endocytic pathway by inhibiting dynamin, which is crucial for the invagination of the plasma membrane to form clathrin-coated pits . This process regulates fundamental cellular processes, including the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients . This compound also impacts the cholesterol regulation pathway by reducing labile cholesterol in the plasma membrane .

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially influence its absorption and distribution in the body

Result of Action

The inhibition of dynamin by this compound prevents clathrin-coated endocytosis, including the internalization of LDL receptors in the plasma membrane . It also inhibits the vesicular H±ATPase, which is involved in cholesterol recycling from endosomes back to the plasma membrane . These actions lead to a reduction in labile cholesterol in the plasma membrane and a disruption of lipid raft organization .

Action Environment

It is known that this compound should be stored at -20°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability and efficacy

Biochemische Analyse

Biochemical Properties

Dynasore hydrate interacts with several enzymes and proteins. It inhibits the GTPase activity of dynamin I, dynamin II, dynamin-related protein 1, and mitochondrial dynamin . By blocking dynamin, this compound inhibits coated vesicle formation and dynamin-mediated endocytic pathways .

Cellular Effects

This compound has various effects on cells. It lowers labile cholesterol in the plasma membrane and distorts lipid raft organization . It also exhibits pleotropic effects on herpes simplex virus (HSV)-1 and HSV-2 infection, hindering viral entry, trafficking of viral proteins, and capsid formation . In addition, it has been shown to decrease S. flexneri-induced HeLa cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the GTPase activity of dynamin, which prevents endocytosis . This inhibition is rapid and reversible . It also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .

Temporal Effects in Laboratory Settings

This compound provides rapid and reversible inhibition of dynamin-dependent endocytosis, which is effective in cells from several species . In addition to inhibition of the GTPase of dynamin, dynasore has wider effects on cellular cholesterol, lipid rafts, and actin . The effects of this compound on cells can be reversed in approximately 20 minutes .

Metabolic Pathways

It is known to affect the regulation of cholesterol in plasma membranes .

Transport and Distribution

This compound is known to affect the transport and distribution of cholesterol within cells . It reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization .

Subcellular Localization

It is known to affect the localization of cholesterol within cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dynasore hydrate is synthesized through a series of chemical reactions involving 3-hydroxy-naphthalene-2-carboxylic acid and 3,4-dihydroxy-benzylidene-hydrazide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol. The compound is usually supplied as a lyophilized powder and can be reconstituted in DMSO for use .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in controlled laboratory settings. The production involves stringent quality control measures to ensure high purity levels, typically greater than 98% .

Analyse Chemischer Reaktionen

Types of Reactions

Dynasore hydrate primarily undergoes reactions involving its functional groups, such as oxidation and reduction. It is also involved in substitution reactions due to the presence of hydroxyl and carboxyl groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out in solvents like DMSO and ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Dynasore hydrate has a wide range of scientific research applications:

Chemistry: Used as a tool to study the inhibition of GTPase activity in various biochemical pathways.

Biology: Employed in the study of endocytosis and membrane trafficking.

Industry: Utilized in the development of new therapeutic agents and in drug discovery research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pitstop 2: Another dynamin inhibitor that blocks clathrin-mediated endocytosis.

Chlorpromazine: An antipsychotic drug that also inhibits clathrin-mediated endocytosis.

Methyl-β-cyclodextrin: Used to disrupt lipid rafts by extracting cholesterol from membranes.

Uniqueness

Dynasore hydrate is unique in its ability to inhibit multiple dynamin isoforms (dynamin-1, dynamin-2, and Drp1) and its reversible, noncompetitive inhibition mechanism. This makes it a valuable tool for studying various cellular processes and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

1202867-00-2 |

|---|---|

Molekularformel |

C18H16N2O5 |

Molekulargewicht |

340.3 g/mol |

IUPAC-Name |

N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate |

InChI |

InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2 |

InChI-Schlüssel |

FKWZHQSDBMSHTN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |

Isomerische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)